AB-PINACA pentanoic acid metabolite

Catalog No.
S820879
CAS No.
1879029-93-2
M.F
C18H24N4O4
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AB-PINACA pentanoic acid metabolite

CAS Number

1879029-93-2

Product Name

AB-PINACA pentanoic acid metabolite

IUPAC Name

5-[3-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]indazol-1-yl]pentanoic acid

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H24N4O4/c1-11(2)15(17(19)25)20-18(26)16-12-7-3-4-8-13(12)22(21-16)10-6-5-9-14(23)24/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3,(H2,19,25)(H,20,26)(H,23,24)

InChI Key

QNEBIXFSJOHXCK-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O

Synonyms

​3-[[[1-(aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-indazole-1-pentanoic acid​

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O

AB-PINACA is a synthetic cannabinoid (CB) that has been identified in illegal herbal products. AB-PINACA pentanoic acid metabolite is an expected compound produced by phase I metabolism of AB-PINACA in vivo, based on the metabolism of comparable alkylindole CBs. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.

AB-PINACA pentanoic acid metabolite (CAS: 1879029-93-2) is a highly stable, terminal oxidation product of the indazole-based synthetic cannabinoid AB-PINACA. In forensic, clinical, and diagnostic procurement, it serves as a critical analytical reference standard for LC-MS/MS calibration and immunoassay validation. Because the parent compound is rapidly and extensively metabolized in vivo, targeted detection relies entirely on phase I metabolites. Procuring this specific pentanoic acid derivative provides laboratories with one of the most abundant and reliable urinary biomarkers for confirming synthetic cannabinoid consumption and validating high-throughput toxicological screening panels [1] .

Generic substitution with the parent compound (AB-PINACA) or class-level generic cannabinoid standards is analytically unviable. The parent drug undergoes near-complete biotransformation, leaving negligible unchanged drug in urine, which causes false negatives if used as the primary screening target [1]. Furthermore, substitution with closely related metabolites, such as the N-(4-hydroxypentyl) variant, alters immunoassay cross-reactivity profiles and LC-MS/MS retention times, compromising quantitative accuracy [2]. Most critically, because the fluorinated analog 5F-AB-PINACA undergoes oxidative defluorination to produce this exact same pentanoic acid metabolite, forensic laboratories cannot rely on a single generic marker; they must procure this specific compound in tandem with fluorinated-specific standards to legally differentiate the ingested parent drug [3].

Urinary Abundance and Detection Viability vs. Parent Compound

In human hepatocyte assays and authentic urine specimens, AB-PINACA is extensively metabolized, with the parent compound remaining virtually undetectable. The AB-PINACA pentanoic acid metabolite emerges as one of the top three most intense signals in LC-MS/MS profiling, providing a reliable target for forensic analysis [1].

Evidence DimensionUrinary abundance / MS signal intensity
Target Compound DataTop 3 most intense metabolite signal
Comparator Or BaselineAB-PINACA parent compound (negligible/undetectable)
Quantified Difference>99% difference in urinary excretion profile
ConditionsLC-MS/MS analysis of authentic human urine and hepatocyte incubations

Procuring the metabolite standard is mandatory for urine-based screening, as calibrating against the parent compound guarantees false-negative results.

Immunoassay Cross-Reactivity Optimization

When validating competitive chemiluminescent immunoassays, AB-PINACA pentanoic acid metabolite demonstrates superior binding affinity compared to other phase I metabolites. On targeted synthetic cannabinoid biochip arrays, this metabolite exhibits a 139% cross-reactivity, whereas the AB-PINACA N-(4-hydroxypentyl) metabolite shows only 78% cross-reactivity [1].

Evidence DimensionImmunoassay Cross-Reactivity
Target Compound Data139% cross-reactivity
Comparator Or BaselineAB-PINACA N-(4-hydroxypentyl) metabolite (78% cross-reactivity)
Quantified Difference61% higher cross-reactivity for the pentanoic acid metabolite
ConditionsRandox DOA I+ Biochip Array Technology

Allows diagnostic manufacturers and clinical labs to accurately set cut-off concentrations (e.g., 10 ng/mL) for rapid screening panels.

LC-MS/MS MRM Transition Specificity

For definitive quantitative confirmation, AB-PINACA pentanoic acid metabolite provides distinct mass-to-charge (m/z) transitions that prevent cross-talk with other metabolites. It utilizes a precursor m/z of 361 and primary product ions at m/z 316 and 217, cleanly separating from the N-(4-hydroxypentyl) metabolite, which utilizes an m/z 347 > 330 transition [1].

Evidence DimensionPrecursor and Product Ion m/z
Target Compound DataPrecursor m/z 361 > Product m/z 316
Comparator Or BaselineAB-PINACA N-(4-hydroxypentyl) metabolite (Precursor m/z 347 > Product m/z 330)
Quantified Difference14 Da difference in precursor mass with distinct fragmentation pathways
ConditionsLC-MS/MS with electrospray ionization (ESI+) in human urine

Ensures baseline chromatographic and mass-spectral separation, which is legally required for forensic defensibility.

Oxidative Defluorination Pathway Overlap

AB-PINACA pentanoic acid metabolite is a primary metabolite not only for AB-PINACA but also for its fluorinated analog, 5F-AB-PINACA. In vivo, 5F-AB-PINACA undergoes oxidative defluorination, yielding the exact same pentanoic acid structure as one of its most intense signals [1].

Evidence DimensionMetabolic Origin
Target Compound DataProduced via direct terminal oxidation of AB-PINACA
Comparator Or Baseline5F-AB-PINACA (produces the same metabolite via oxidative defluorination)
Quantified Difference100% qualitative structural overlap in this specific metabolic pathway
ConditionsHuman hepatocyte incubation up to 3 hours

Forces procurement teams to purchase this standard alongside 5F-specific markers to definitively prove which parent drug was ingested.

Forensic LC-MS/MS Method Validation

Used as a primary quantitative calibrator to establish limits of detection (LOD) and limits of quantification (LOQ) for synthetic cannabinoid screening in authentic urine samples, ensuring compliance with forensic testing standards [1].

Immunoassay and Biochip Panel Calibration

Procured by diagnostic manufacturers to define cross-reactivity profiles and set precise cut-off values (e.g., 10 ng/mL) for point-of-care rapid tests and high-throughput chemiluminescent arrays [2].

Pharmacokinetic and Metabolic Pathway Mapping

Utilized in clinical research to differentiate between standard terminal oxidation and oxidative defluorination pathways when tracking the metabolism of novel indazole-based psychoactive substances[3].

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

360.17975526 g/mol

Monoisotopic Mass

360.17975526 g/mol

Heavy Atom Count

26

Dates

Last modified: 04-14-2024
1.Uchiyama, N.,Matsuda, S.,Wakana, D., et al. New cannabimimetic indazole derivatives, N-(1-amino-3methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide

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